2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with morpholine and a sulfur source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the thiochromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]naphthyridine
- 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]pyridine
- 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]isoquinoline
Uniqueness
Compared to these similar compounds, 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline stands out due to its unique combination of a morpholine ring, a thiochromene moiety, and a quinoline backbone. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research and industry .
Biological Activity
2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a thiochromene moiety fused with a quinoline backbone and a morpholine ring. The synthesis typically involves multi-step reactions starting from 2-methylquinoline, morpholine, and sulfur sources under catalytic conditions. The reaction often employs triethylamine as a catalyst and requires controlled heating to facilitate the formation of the thiochromene structure .
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its ability to interact with specific molecular targets contributes to its therapeutic potential.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains. For instance, it has been tested against gram-negative bacteria, exhibiting notable antibacterial activity .
Anticancer Activity
The anticancer properties are attributed to its ability to induce apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, effectively disrupting cellular processes that lead to tumor growth . A study highlighted its cytotoxic effects on several cancer cell lines, where it showed IC50 values below 1 µM, indicating potent activity .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound inhibits specific enzymes crucial for cellular metabolism and proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Molecular Targets : The morpholino group enhances binding affinity to target proteins, facilitating its biological effects .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of various derivatives of thiochromenoquinolines against bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial potency .
- Cytotoxicity Assay : In a comparative analysis of different quinoline derivatives, this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to related compounds .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | High | Morpholino group enhances activity |
2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]naphthyridine | Moderate | Moderate | Different ring system |
2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]pyridine | Low | Low | Lacks thiochromene structure |
Properties
IUPAC Name |
4-(2-methyl-6H-thiochromeno[3,4-c]quinolin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14-6-7-19-16(12-14)20-15-4-2-3-5-18(15)22-21(17(20)13-25-19)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKXNKDEQVGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.